molecular formula C39H56ClN3O10S B11827737 Maytansinoid DM4

Maytansinoid DM4

Cat. No.: B11827737
M. Wt: 794.4 g/mol
InChI Key: SVVGCFZPFZGWRG-OTKBOCOUSA-N
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Description

Maytansinoid DM4 is a highly potent cytotoxic compound derived from maytansine, a natural product isolated from the shrub Maytenus ovatus. It is a member of the maytansinoid family, which are known for their ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Maytansinoid DM4 involves several steps, starting from maytansine. The key steps include the introduction of a thiol group and the formation of a disulfide bond. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions: Maytansinoid DM4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Maytansinoid DM4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Maytansinoid DM4 exerts its effects by binding to tubulin, a protein that forms microtubules. By binding to tubulin, DM4 inhibits microtubule polymerization, leading to the suppression of microtubule dynamics. This results in mitotic arrest and subsequent apoptosis of the cancer cells. The molecular targets of DM4 include the vinblastine-binding site on tubulin .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

794.4 g/mol

IUPAC Name

[(1S,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,27+,28-,29-,34-,38-,39-/m0/s1

InChI Key

SVVGCFZPFZGWRG-OTKBOCOUSA-N

Isomeric SMILES

C/C/1=C\C=C\[C@H]([C@]2(C[C@@H](C([C@H]3[C@@](O3)([C@H](CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC

Canonical SMILES

CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC

Origin of Product

United States

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